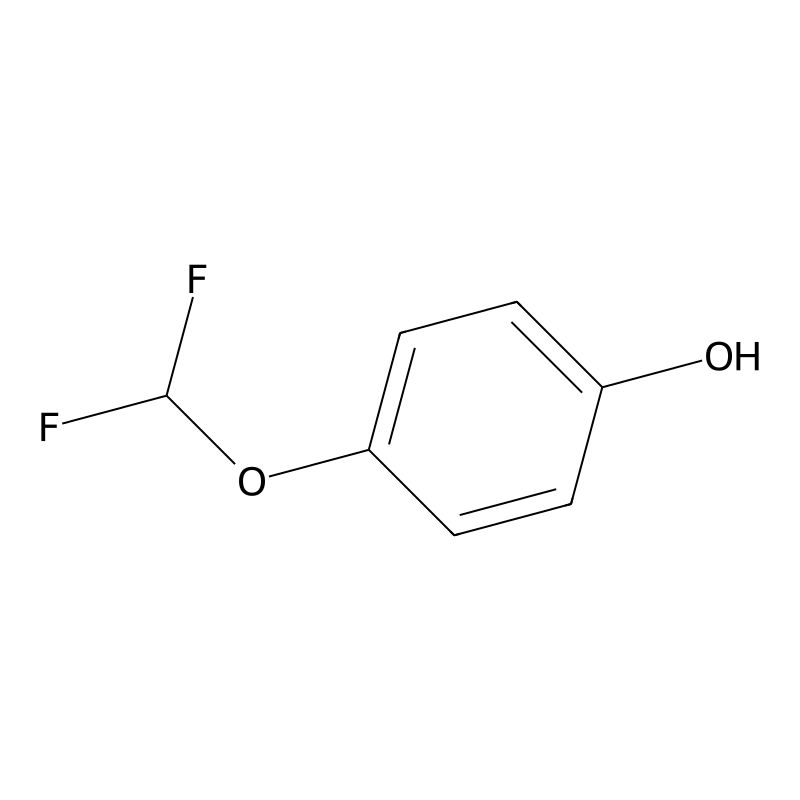4-(Difluoromethoxy)phenol

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Source
[1] Novel Schiff Base of E-2-(((4-Aminophenyl)imino)methyl)-5-(difluoromethoxy)phenol Fluorescence Chemosensor for Detection of Al3+, Fe2+, Cu2+ Ions and its Application towards Live Cell Imaging
Organic Synthesis
The presence of a reactive phenolic group (OH) on the aromatic ring suggests 4-(difluoromethoxy)phenol could be a useful building block for the synthesis of more complex organic molecules. However, further research is needed to explore its reactivity and compatibility with different reaction conditions.
Material Science Applications
The combination of the electron-withdrawing difluoromethoxy group and the electron-donating hydroxyl group could potentially make 4-(difluoromethoxy)phenol useful in the development of new functional materials. More research is needed to understand how this molecule interacts with other materials and how it might influence their properties.
4-(Difluoromethoxy)phenol, with the chemical formula and CAS number 87789-47-7, is an aromatic compound characterized by the presence of a difluoromethoxy group attached to a phenolic structure. This compound is notable for its unique physical and chemical properties, including a molecular weight of 160.12 g/mol and significant hydrogen bond acceptor capability, which influences its solubility and reactivity in various environments .
- Nucleophilic Substitution: The difluoromethoxy group can undergo nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis.
- Reduction Reactions: It can be reduced to form corresponding anilines or other derivatives under specific conditions.
- Electrophilic Aromatic Substitution: The phenolic hydroxyl group can facilitate electrophilic aromatic substitution, allowing for further functionalization of the aromatic ring.
These reactions highlight the compound's versatility as a building block in synthetic chemistry .
Research indicates that 4-(Difluoromethoxy)phenol exhibits various biological activities. It has been studied for its potential as an antimicrobial agent and as an intermediate in the synthesis of pharmaceuticals, particularly in relation to compounds that target bacterial infections. Its biological profile suggests moderate toxicity, necessitating careful handling during laboratory and industrial applications .
Several methods have been developed for synthesizing 4-(Difluoromethoxy)phenol:
- From 4-Nitrophenol: A common synthesis route involves the reaction of 4-nitrophenol with sodium hydroxide followed by treatment with monochlorodifluoromethane under alkaline conditions. This method yields high purity and is suitable for industrial production due to its efficiency and lower environmental impact .
- Direct Fluorination: Another approach involves direct fluorination of phenolic compounds using difluoromethylating agents, which can introduce the difluoromethoxy group onto the aromatic ring.
These methods emphasize the compound's accessibility for research and commercial applications .
4-(Difluoromethoxy)phenol finds applications across various fields:
- Pharmaceuticals: It serves as an important intermediate in the synthesis of drugs, particularly those targeting bacterial infections.
- Agricultural Chemicals: The compound is utilized in developing pesticides and herbicides due to its biological activity.
- Material Science: Its unique properties make it useful in creating specialty polymers and coatings.
These applications underline the compound's significance in both industrial chemistry and research settings .
Studies on the interaction of 4-(Difluoromethoxy)phenol with biological systems suggest that it may interact with various cellular pathways. Its potential as a drug candidate has led to investigations into its pharmacokinetics and mechanisms of action against specific pathogens. Additionally, its interactions with enzymes involved in drug metabolism are of particular interest, as they may influence its efficacy and safety profile .
Several compounds share structural similarities with 4-(Difluoromethoxy)phenol. Here are some notable examples:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| 2-(Difluoromethoxy)phenol | 53104-96-4 | 0.94 |
| 1-Methoxy-4-(trifluoromethoxy)benzene | 710-18-9 | 0.94 |
| 1-Bromo-4-(difluoromethoxy)benzene | 5905-69-1 | 0.78 |
| 2-(Difluoromethoxy)naphthalene | 712-79-8 | 0.78 |
Uniqueness
The uniqueness of 4-(Difluoromethoxy)phenol lies in its specific difluoromethoxy substituent, which enhances its reactivity compared to similar compounds lacking this feature. This makes it particularly valuable in synthetic applications where selective reactivity is desired .
XLogP3
GHS Hazard Statements
H301+H311+H331 (33.33%): Toxic if swallowed, in contact with skin or if inhaled [Danger Acute toxicity, oral;
acute toxicity, dermal;
acute toxicity, inhalation];
H301 (33.33%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (33.33%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H331 (33.33%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Acute Toxic;Irritant








